N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
CAS No.: 1183362-22-2
Cat. No.: VC2826991
Molecular Formula: C13H11F3N2O
Molecular Weight: 268.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1183362-22-2 |
|---|---|
| Molecular Formula | C13H11F3N2O |
| Molecular Weight | 268.23 g/mol |
| IUPAC Name | N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline |
| Standard InChI | InChI=1S/C13H11F3N2O/c1-17-10-3-5-11(6-4-10)19-12-7-2-9(8-18-12)13(14,15)16/h2-8,17H,1H3 |
| Standard InChI Key | AMPKCSDOQIIDTD-UHFFFAOYSA-N |
| SMILES | CNC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
| Canonical SMILES | CNC1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F |
Introduction
N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound with the molecular formula . It is characterized by its trifluoromethyl-substituted pyridine ring and aniline derivative structure. This compound is primarily of interest for its potential applications in medicinal chemistry, agrochemicals, and material sciences due to its unique physicochemical properties.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 268.23 g/mol
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IUPAC Name: N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Structural Features
The compound consists of:
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A trifluoromethyl group () attached to a pyridine ring.
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An ether linkage connecting the pyridine to a methylated aniline moiety.
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A planar aromatic system that contributes to its stability and reactivity.
Synthesis
The synthesis of N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves:
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Preparation of the trifluoromethyl-substituted pyridine precursor via electrophilic substitution reactions.
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Formation of the ether bond between the pyridine derivative and the hydroxylated aniline compound.
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Methylation of the aniline group using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
Detailed synthetic protocols are not widely available but can be inferred from similar etherification reactions in organic chemistry.
Medicinal Chemistry
Compounds containing trifluoromethyl groups are often explored for their pharmacokinetic properties, such as enhanced metabolic stability and lipophilicity. While specific biological activities of N-methyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}aniline remain underexplored, its structural analogs have been investigated for:
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Potential as enzyme inhibitors due to their aromaticity and electron-withdrawing groups.
Agrochemicals
The trifluoromethyl-pyridine moiety is a common feature in herbicides and pesticides, suggesting potential utility in crop protection formulations.
Material Science
The compound's electronic properties, influenced by the group, may find applications in designing advanced materials such as liquid crystals or organic semiconductors.
Spectroscopy
Analytical characterization methods likely include:
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NMR Spectroscopy:
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Proton () and Carbon () NMR for structural confirmation.
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Signals corresponding to the aromatic protons and methyl group.
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Mass Spectrometry (MS):
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Molecular ion peak at , confirming molecular weight.
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Infrared (IR) Spectroscopy:
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Bands corresponding to C-H stretching (aromatic), C-F vibrations, and ether functionalities.
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Computational Studies
Computational tools like molecular docking or density functional theory (DFT) calculations can provide insights into its electronic structure and potential binding affinities with biological targets .
Safety and Environmental Considerations
Trifluoromethylated compounds are known for their persistence in the environment due to strong C-F bonds, raising concerns about bioaccumulation and toxicity:
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Toxicity: Limited data is available, but aromatic amines are generally associated with potential mutagenicity.
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Degradation: The compound may resist biodegradation, necessitating proper disposal protocols.
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